4-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde, as an indole derivative, is known to have a significant role in cell biology . Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a precursor in the synthesis of biologically active molecules through multicomponent reactions . The compound’s interactions with enzymes such as cytochrome P450 and aldehyde oxidase are particularly noteworthy. These interactions facilitate the conversion of this compound into other derivatives, which can further participate in various biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which plays a role in mucosal immunity . Additionally, it has been reported to exhibit antifungal properties, contributing to the protection of amphibian species from chytridiomycosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can undergo binding interactions with various biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites . Additionally, the compound’s ability to undergo C–C and C–N coupling reactions makes it a versatile precursor for the synthesis of complex molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have also been observed, with some studies reporting alterations in gene expression and cellular metabolism over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties . At higher doses, toxic or adverse effects can occur. For instance, high doses of the compound have been associated with cytotoxicity and alterations in cellular metabolism . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and aldehyde oxidase, which facilitate its conversion into other biologically active derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Another method includes the use of glacial acetic acid and concentrated hydrochloric acid to facilitate the cyclization process .
Chemical Reactions Analysis
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form the corresponding carboxylic acid. Additionally, it can participate in condensation reactions, such as the Henry reaction with nitromethane, to form nitrovinyl indole derivatives . Common reagents used in these reactions include oxidizing agents like manganese dioxide and bases for condensation reactions.
Scientific Research Applications
This compound has several scientific research applications:
Comparison with Similar Compounds
4-Methoxy-1-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as 1-Methylindole-3-carboxaldehyde and 5-Methoxyindole-3-carboxaldehyde. While these compounds share a similar indole core, their substituents at different positions confer unique chemical and biological properties. For instance, 1-Methylindole-3-carboxaldehyde is used in the synthesis of antiviral agents, whereas 5-Methoxyindole-3-carboxaldehyde is explored for its anticancer properties .
Properties
IUPAC Name |
4-methoxy-1-methylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-6-8(7-13)11-9(12)4-3-5-10(11)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLXATZGECTUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622794 | |
Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620175-74-8 | |
Record name | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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